molecular formula C9H20O3 B1593794 1-[2-(2-Methoxyethoxy)ethoxy]butane CAS No. 7382-32-3

1-[2-(2-Methoxyethoxy)ethoxy]butane

Cat. No.: B1593794
CAS No.: 7382-32-3
M. Wt: 176.25 g/mol
InChI Key: HYLLZXPMJRMUHH-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethoxy)ethoxy]butane (CAS 7382-32-3), also known as methyl butyl diglycol, is a polyether compound with the molecular formula C₉H₂₀O₃ and a molecular weight of 176.25 g/mol . Its structure consists of a butyl group linked to a diglycol chain terminating in a methoxy group. Key physical properties include:

  • Boiling point: 211.4°C at 760 mmHg
  • Density: 0.898 g/cm³
  • Refractive index: 1.413
  • Flash point: 73.3°C .

This compound is primarily utilized as a solvent in industrial and research settings due to its moderate polarity and stability.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c1-3-4-5-11-8-9-12-7-6-10-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLLZXPMJRMUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064652
Record name Butane, 1-[2-(2-methoxyethoxy)ethoxy]-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7382-32-3
Record name 1-[2-(2-Methoxyethoxy)ethoxy]butane
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Record name Butane, 1-(2-(2-methoxyethoxy)ethoxy)-
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Record name Butane, 1-[2-(2-methoxyethoxy)ethoxy]-
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Record name Butane, 1-[2-(2-methoxyethoxy)ethoxy]-
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Record name 1-[2-(2-methoxyethoxy)ethoxy]butane
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ether Linkages

1-(1-Butoxyethoxy)butane (CAS 871-22-7)
  • Molecular formula : C₁₀H₂₂O₂
  • Molecular weight : 174.28 g/mol .
  • Key differences : Lacks the terminal methoxy group, resulting in reduced polarity.
  • Hazards: Classified under EU-GHS/CLP as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure . Limited toxicity data available .
1-[2-[2-(1-Methylethoxy)ethoxy]ethoxy]butane (CAS 25961-88-0)
  • Molecular formula : C₁₁H₂₄O₃
  • Molecular weight : 204.31 g/mol .
  • Key differences : Incorporates an isopropoxy group, increasing steric hindrance.
  • Hazards : Higher hazard profile, including skin irritation (Category 2) , eye irritation (Category 2A) , and respiratory tract irritation .
1-(2-Propoxyethoxy)butane (CAS 18854-58-5)
  • Molecular formula : C₉H₂₀O₂
  • Molecular weight : 160.26 g/mol .
  • Key differences : Propoxy group replaces methoxy, altering solubility and volatility.

Functional Group Variations

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
  • Molecular formula : C₁₆H₂₆O₃
  • Key differences: Phenolic core introduces aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
2-Methoxyethyl Acetate
  • Molecular formula : C₅H₁₀O₃
  • Key differences : Ester functional group increases reactivity and polarity compared to ethers .

Comparative Data Table

Property 1-[2-(2-Methoxyethoxy)ethoxy]butane 1-(1-Butoxyethoxy)butane 1-[2-[2-(1-Methylethoxy)ethoxy]ethoxy]butane 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
CAS Number 7382-32-3 871-22-7 25961-88-0 9036-19-5
Molecular Formula C₉H₂₀O₃ C₁₀H₂₂O₂ C₁₁H₂₄O₃ C₁₆H₂₆O₃
Boiling Point (°C) 211.4 Not reported Not reported Not reported
Density (g/cm³) 0.898 Not reported Not reported Not reported
Hazard Classification No data Acute Toxicity (Category 4) Skin/Eye Irritation, Respiratory Irritation Not classified

Key Research Findings

Polarity and Solubility: The presence of methoxy and ether groups in this compound enhances its solubility in both hydrophilic and lipophilic environments compared to non-ether analogues like 1-(1-Butoxyethoxy)butane .

Thermal Stability : Higher boiling points in methoxy-terminated ethers (e.g., 211.4°C) suggest stronger intermolecular forces compared to propoxy or butoxy variants .

Biological Activity

1-[2-(2-Methoxyethoxy)ethoxy]butane, with the chemical formula C17H36O7, is a glycol ether known for its applications in organic synthesis and potential biological activities. This compound is particularly noted for its role as a solvent and reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in van der Waals interactions with biological molecules. These interactions can influence enzyme activity and receptor binding, potentially leading to various therapeutic effects .

Notable Biological Activities

Research indicates several significant biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This positions it as a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have shown that this compound may reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .
  • Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to stabilize nanoparticles.

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Characteristics
1-[2-(2-Ethoxyethoxy)butaneC12H26O3Similar structure; different substituent
1-[2-(2-Hydroxyethoxy)butaneC11H24O3Hydroxyl group may enhance reactivity
1,4-ButanediolC4H10O2Simple structure; used in various industrial applications

This table highlights how variations in substituents can influence solubility, reactivity, and biological activity.

Anti-inflammatory Study

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at specific dosages. The results indicated a dose-dependent response, suggesting its potential utility in chronic inflammatory conditions.

Antimicrobial Evaluation

In vitro tests revealed that the compound exhibited activity against various bacterial strains. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, making it a promising lead compound for developing new antimicrobial agents. Further studies are required to assess its efficacy in clinical settings .

Synthetic Routes

The synthesis of this compound typically involves the reaction of butanol with diethylene glycol dimethyl ether in the presence of an acid catalyst. This multi-step organic reaction allows customization of its properties based on application needs.

Applications in Industry and Medicine

  • Chemistry : Used as a solvent and reagent in organic synthesis.
  • Biology : Employed in the preparation of biocompatible materials.
  • Medicine : Investigated for potential applications in drug delivery systems.
  • Industry : Utilized in producing specialty chemicals and as a solvent in various industrial processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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